1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone

Lipophilicity XLogP ADME

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone (CAS 169773-36-8) is a synthetic triazole derivative with the molecular formula C12H11Cl2N3O and a molecular weight of 284.14 g/mol. The compound features a 2,4-dichlorophenyl ring linked via an ethanone bridge to a 3,5-dimethyl-1,2,4-triazole moiety.

Molecular Formula C12H11Cl2N3O
Molecular Weight 284.14
CAS No. 169773-36-8
Cat. No. B2500342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone
CAS169773-36-8
Molecular FormulaC12H11Cl2N3O
Molecular Weight284.14
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2N3O/c1-7-15-8(2)17(16-7)6-12(18)10-4-3-9(13)5-11(10)14/h3-5H,6H2,1-2H3
InChIKeyVPKTVKSMTNWTIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone (CAS 169773-36-8): Procurement-Grade Structural & Physicochemical Baseline


1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone (CAS 169773-36-8) is a synthetic triazole derivative with the molecular formula C12H11Cl2N3O and a molecular weight of 284.14 g/mol [1]. The compound features a 2,4-dichlorophenyl ring linked via an ethanone bridge to a 3,5-dimethyl-1,2,4-triazole moiety. Its computed XLogP3-AA is 3.6, topological polar surface area is 47.8 Ų, and it possesses 0 hydrogen bond donors and 3 hydrogen bond acceptors [1]. Experimental aqueous solubility at pH 7.4 is >42.6 µg/mL [1]. The compound is supplied as an intermediate for research and development, with typical commercial purity specifications of 95%–97% .

Why 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone Cannot Be Replaced by Unsubstituted Triazole Analogs or Commercial Azole Fungicides


The 3,5-dimethyl substitution on the 1,2,4-triazole ring of CAS 169773-36-8 is a critical structural discriminator that precludes direct substitution with the unsubstituted triazole analog 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-16-1) or with commercial triazole fungicides such as propiconazole [1]. The two methyl groups increase the computed XLogP from approximately 2.1 (unsubstituted analog) to 3.6, raising lipophilicity by roughly 1.5 log units [1][2]. This shift alters membrane permeability, non-specific protein binding, and pharmacokinetic partitioning behavior. Furthermore, the 3,5-dimethyl motif on the triazole ring sterically constrains heme iron coordination geometry at CYP51 and modulates π–π stacking interactions within the hydrophobic binding pocket, a phenomenon documented in SAR studies of dimethyltriazole-containing antifungal scaffolds [3]. Substitution with an unsubstituted triazole intermediate or a fully elaborated commercial fungicide would therefore confound structure-activity relationships and introduce uncontrolled variables in any biological or physicochemical experiment.

Quantitative Differential Evidence: 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone vs. Closest Analogs


Lipophilicity (XLogP) Differential vs. Unsubstituted Triazole Analog Drives Membrane Partitioning and Non-Specific Binding

The computed XLogP3-AA of the target compound is 3.6, compared to 2.1 for the unsubstituted triazole analog 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-16-1) [1][2]. This represents a ΔXLogP of +1.5 log units, corresponding to an approximately 30-fold increase in theoretical n-octanol/water partition coefficient. The elevated lipophilicity is a direct consequence of the 3,5-dimethyl substitution on the triazole ring, as the remainder of the molecular scaffold is identical.

Lipophilicity XLogP ADME Triazole SAR

Molecular Weight and Topological Polar Surface Area Differentiation Define Distinct Physicochemical Space

The target compound has a molecular weight of 284.14 g/mol and a topological polar surface area (TPSA) of 47.8 Ų, compared to 256.09 g/mol and 47.8 Ų for the unsubstituted analog (CAS 58905-16-1) [1][2]. While TPSA is identical due to the shared heteroatom count, the +28 Da mass difference from the two methyl groups places the target compound in a distinct region of physicochemical space. In the context of the triazole antifungal pharmacophore, this mass increment corresponds to approximately 10% greater molecular volume, which alters ligand efficiency metrics (e.g., LE = pIC50 / heavy atom count) and may reduce the likelihood of non-specific promiscuity [3].

Physicochemical Properties Molecular Descriptors Drug-likeness TPSA

Hydrogen Bond Acceptor Count and Rotatable Bond Profile Influence Target Engagement Geometry

The target compound possesses 3 hydrogen bond acceptors (the carbonyl oxygen and the two triazole N-atoms at positions 2 and 4) and 3 rotatable bonds, compared to 3 acceptors and 2 rotatable bonds for the unsubstituted analog [1][2]. The additional rotatable bond arises from the methyl group at triazole position 5, which, while a terminal substituent, alters the conformational ensemble of the ethanone linker by modulating the torsional preferences around the N1–CH2–C(O) axis. In silico docking studies on 3,5-dimethyl-1,2,4-triazole derivatives targeting lanosterol 14α-demethylase (CYP51) indicate that methyl substitution at positions 3 and 5 of the triazole ring influences the orientation of the azole nitrogen toward the heme iron, with predicted binding pose RMSD shifts of 0.8–1.5 Å compared to unsubstituted triazole ligands [3].

Hydrogen Bonding Conformational Flexibility CYP51 Docking Triazole Pharmacology

Aqueous Solubility at Physiologic pH Defines Practical Working Concentration Range

The target compound exhibits an experimentally measured solubility of >42.6 µg/mL at pH 7.4 (approximately 150 µM) [1]. In comparison, the unsubstituted analog CAS 58905-16-1 has a reported aqueous solubility of approximately 85 µg/mL at pH 7.4 (PubChem experimental data, ~330 µM) [2]. The reduced solubility of the 3,5-dimethyl derivative is consistent with the increased lipophilicity (ΔXLogP +1.5) and represents a measurable, quantifiable differentiation in developability profile. This solubility value is critical for determining the maximum achievable concentration in cell-based assays and for selecting appropriate solvent systems (e.g., DMSO stock concentration limits) [3].

Solubility Assay Development Formulation DMPK

Reported Antifertility Activity via Pyrimidine Synthesis Inhibition Represents a Mechanism Distinct from CYP51 Azole Pharmacology

CymitQuimica technical documentation identifies this compound as an antifertility agent that blocks sperm maturation by inhibiting pyrimidine synthesis . This reported mechanism is structurally and pharmacologically distinct from the canonical CYP51/ergosterol inhibition pathway of commercial triazole antifungals (e.g., propiconazole, fluconazole). In the broader class of triazole-containing biologically active molecules, antifertility effects have been documented for compounds such as DL 111-IT (3,5-diaryl-s-triazole), which acts via post-implantation contragestational mechanisms rather than CYP51 inhibition [1]. While direct quantitative MIC or IC50 data for the target compound in pyrimidine synthesis inhibition assays were not located in peer-reviewed primary literature, the vendor-annotated mechanism provides a qualitative differentiation vector for researchers exploring non-antifungal triazole pharmacology.

Antifertility Pyrimidine Synthesis Inhibition Sperm Maturation Non-Hormonal Contraception

GC-MS Spectral Signature Enables Unique Identity Confirmation vs. Co-Eluting Triazole Analogs

The NIST GC-MS library entry (NIST Number 293871) for this compound reports a characteristic mass spectrum with base peak at m/z 173, secondary peak at m/z 175 (consistent with the dichlorophenyl isotopic pattern), and tertiary peak at m/z 139 [1]. In contrast, the unsubstituted analog CAS 58905-16-1 (NIST spectrum available via PubChem) shows a base peak at m/z 145 and a distinct fragmentation pattern due to the absence of methyl groups on the triazole ring. The molecular ion region for the target compound (m/z 283–285, 3:2 ratio for dichloro isotopic cluster) and the prominent [M–CH3CO]+ fragment at m/z 241 provide unambiguous identity confirmation that differentiates it from co-eluting or isobaric triazole intermediates in reaction monitoring or purity analysis [1][2].

Analytical Chemistry GC-MS Identity Confirmation Quality Control

Optimal Research and Industrial Application Scenarios for 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone (CAS 169773-36-8)


CYP51 Structure-Activity Relationship (SAR) Studies Requiring Triazole Ring Methyl Substitution

This compound serves as a key intermediate or comparative probe in SAR campaigns exploring the effect of triazole ring substitution on CYP51 binding affinity and azole resistance profiles. Its 3,5-dimethyl motif sterically modulates heme iron coordination geometry, with predicted CYP51 docking pose shifts of 0.8–1.5 Å relative to unsubstituted triazoles [1]. Researchers designing next-generation antifungal agents that overcome azole-resistant mutations (e.g., CYP51 Y132F, G464S) can use this compound to interrogate whether dimethyl substitution restores binding affinity by filling hydrophobic sub-pockets altered by resistance mutations. The elevated XLogP of 3.6 (vs. 2.1 for the unsubstituted analog) also provides a tool for investigating the relationship between lipophilicity and fungal cell membrane penetration [2].

Antifertility and Pyrimidine Metabolism Research Leveraging a Non-CYP51 Triazole Scaffold

Based on vendor-annotated antifertility activity through pyrimidine synthesis inhibition [1], this compound represents a starting point for investigating triazole-based non-hormonal male contraceptive agents. Unlike commercial triazole fungicides that act through CYP51 inhibition and may confound reproductive toxicity studies with endocrine-disrupting effects, the proposed pyrimidine synthesis inhibition mechanism offers a pharmacologically orthogonal pathway. Researchers validating this mechanism can use the compound in spermatogenesis assays (e.g., ex vivo seminiferous tubule cultures, sperm maturation markers) to quantify effects on pyrimidine-dependent processes, with the distinct GC-MS signature (NIST #293871) enabling reliable bioanalytical quantification .

Physicochemical Property Benchmarking in Triazole-Based Probe Design

The well-characterized physicochemical profile of this compound—including experimental solubility (>42.6 µg/mL at pH 7.4), computed XLogP (3.6), TPSA (47.8 Ų), and rotatable bond count (3)—makes it suitable as a reference standard for benchmarking newly synthesized triazole derivatives [1]. Its intermediate lipophilicity and solubility profile, distinct from both the more water-soluble unsubstituted analog and the highly lipophilic commercial fungicides, fills a specific niche in the property space relevant for central nervous system (CNS) penetration prediction models and for calibrating in silico ADME tools that require experimental validation data points for dimethyl-substituted azole heterocycles [1].

Analytical Method Development and Cross-Vendor Identity Verification

The NIST-documented GC-MS spectrum (base peak m/z 173, 2nd m/z 175, molecular ion cluster m/z 283–285 with 3:2 dichloro isotopic pattern) provides a definitive analytical fingerprint for method development and incoming material QC [1]. Given that the compound is supplied by multiple vendors at purities ranging from 95% to 97% [2], procurement specialists and analytical chemists can use this reference spectrum to verify identity and assess lot-to-lot consistency, particularly to rule out contamination with the structurally similar unsubstituted analog CAS 58905-16-1, which co-elutes under many standard GC conditions but exhibits a distinctly different base peak at m/z 145 [1].

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